
Methyl 3-(2,4,5-trimethylphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of (meth)acrylates, such as MTMPA, involves the reaction of (meth)acryloyl chloride with alcohols in the presence of a base like triethyl amine . This process results in excellent conversions of alcohols to their corresponding esters . The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups has also been described .Chemical Reactions Analysis
Acrylates, including MTMPA, are known for their reactivity. They contain chemically reactive functional groups and are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups .Physical And Chemical Properties Analysis
Acrylates, including MTMPA, are known for their diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness . They are also known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .Scientific Research Applications
Polymer Stabilization
One application of acrylate compounds is in the stabilization of polymers. A study by Yachigo et al. (1988) demonstrated the use of 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate as an effective stabilizer for thermal degradation of butadiene type polymers under an oxygen-free atmosphere. The stabilization mechanism involves polymer radical trapping by the acrylate group, followed by fast hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups, resulting in stable phenoxyl radicals (Yachigo et al., 1988).
Polymerization and Composite Materials
Acrylate compounds are also integral in the polymerization processes and the creation of composite materials. Research by Pu et al. (1997) investigated the effects of silica dispersion and aggregation in the reinforcement of poly(methyl acrylate) elastomers, where methyl acrylate monomer and silica particles were used to prepare composites. This research sheds light on the interactions between acrylate polymers and inorganic fillers, contributing to the development of materials with novel properties (Pu et al., 1997).
Environmental Applications
Another area of interest is the environmental application of acrylate compounds. Wu et al. (2016) explored the use of a biotrickling filter packed with ceramic particles for the removal of methyl acrylate waste gas. This study highlights the potential of using acrylate compounds in environmental pollution control technologies (Wu et al., 2016).
Advanced Materials and Technologies
Acrylate compounds are also explored in the development of advanced materials and technologies. For instance, Sangermano et al. (2016) developed a novel approach to prepare photoactive glass surfaces using a siloxy-substituted bis(acylphosphane)oxide, demonstrating the versatility of acrylate compounds in creating functional materials for various applications (Sangermano et al., 2016).
Mechanism of Action
Target of Action
Methyl 3-(2,4,5-trimethylphenyl)acrylate, also known as methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate, is a complex organic compoundIt’s known that acrylates, in general, can interact with various biological molecules due to their reactive functional groups .
Mode of Action
Acrylates are known to participate in various chemical reactions due to their functional groups . They can undergo polymerization reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Acrylates can participate in various chemical reactions and potentially affect multiple biochemical pathways .
Pharmacokinetics
Given that acrylates are known to be reactive, it’s possible that this compound could be rapidly metabolized in the body .
Result of Action
Given the reactivity of acrylates, this compound could potentially interact with various cellular components and induce a range of biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals or biological molecules. Specific studies on the environmental influences on this compound’s action are lacking .
properties
IUPAC Name |
methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-7-11(3)12(8-10(9)2)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDXGAZQYTAEB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

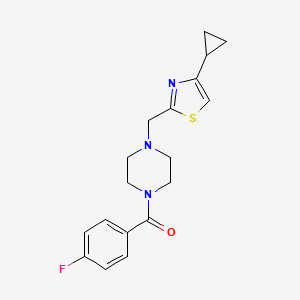
![4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2983297.png)
![4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide](/img/structure/B2983299.png)
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2983301.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2983302.png)
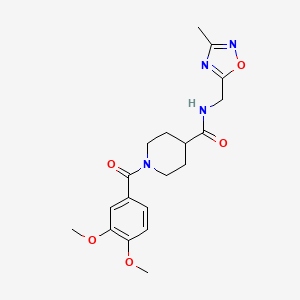
![6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2983304.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2983305.png)
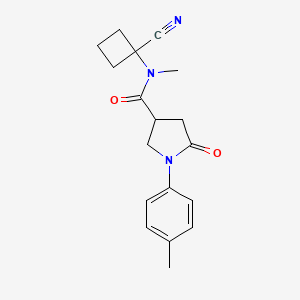

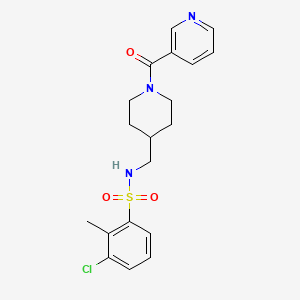

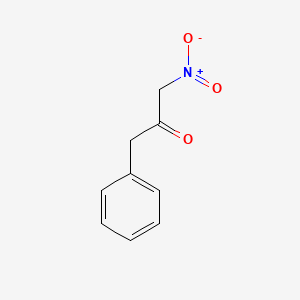
![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)